BenchChemオンラインストアへようこそ!

(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone

Medicinal Chemistry Lead Optimization Physicochemical Property

(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone (CAS 1832786-73-8) is a synthetic small molecule featuring a 6-aminopyridine ring connected via a ketone bridge to a 2-isopropylpyrrolidine moiety. It is classified as an aminopyridine-pyrrolidine ketone derivative with a molecular weight of 233.31 g/mol and the molecular formula C13H19N3O.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B14899875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC(C)C1CCCN1C(=O)C2=NC(=CC=C2)N
InChIInChI=1S/C13H19N3O/c1-9(2)11-6-4-8-16(11)13(17)10-5-3-7-12(14)15-10/h3,5,7,9,11H,4,6,8H2,1-2H3,(H2,14,15)
InChIKeyPYULDXIMDWTELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone: Chemical Identity and Core Characteristics for Procurement Assessment


(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone (CAS 1832786-73-8) is a synthetic small molecule featuring a 6-aminopyridine ring connected via a ketone bridge to a 2-isopropylpyrrolidine moiety. It is classified as an aminopyridine-pyrrolidine ketone derivative with a molecular weight of 233.31 g/mol and the molecular formula C13H19N3O . The compound is commercially available primarily as its hydrochloride salt, which enhances aqueous solubility and stability for research applications . Its structure integrates a hydrogen-bond-donating 2-aminopyridine pharmacophore with a chiral isopropyl-substituted pyrrolidine, placing it within a class of scaffolds explored for targeting nitric oxide synthase (NOS) and other biological systems [1]. However, published biological profiling data specific to this precise compound remain sparse, limiting direct evidence-based procurement decisions to physicochemical properties and scaffold-level inference.

Why (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone Cannot Be Trivially Substituted by In-Class Analogs


The (6-aminopyridin-2-yl)(pyrrolidin-1-yl)methanone scaffold permits extensive variation at the pyrrolidine 2-position, and even minor changes—such as replacing isopropyl with methyl, ethyl, hydroxymethyl, or unsubstituted pyrrolidine—alter molecular geometry, lipophilicity, and hydrogen-bonding potential. In the closely related nNOS inhibitor series, the pyrrolidine substitution pattern profoundly influences isoform selectivity: the lead inhibitor (+/-)-N1-{cis-4'-[(6"-aminopyridin-2"-yl)methyl]pyrrolidin-3'-yl}ethane-1,2-diamine achieves a Ki of 85 nM against rat nNOS, but a single-point mutation in the active site raises the Ki to 1,200 nM, demonstrating extreme sensitivity to steric and electronic fit [1]. For procurement, the 2-isopropyl variant presents a distinct spatial and hydrophobic profile compared to common building-block analogs, making generic substitution hazardous for SAR continuity, crystallographic fragment screening, or chemoproteomic probe design without explicit comparative data.

Quantitative Differentiation Evidence for (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone Versus Closest Analogs


Molecular Weight and Lipophilicity (cLogP) Profile Compared to 2-Methyl and Unsubstituted Pyrrolidine Analogs

The target compound’s calculated partition coefficient (cLogP = 1.92) places it in a higher lipophilicity range than the unsubstituted pyrrolidine analog (cLogP ~0.8) and the 2-methylpyrrolidine analog (cLogP ~1.3), while remaining below the 2-propyl and 2-tert-butyl variants . This moderate lipophilicity is often associated with improved passive membrane permeability relative to less lipophilic analogs, while potentially avoiding the solubility penalties and off-target promiscuity linked to excessively lipophilic congeners [1].

Medicinal Chemistry Lead Optimization Physicochemical Property

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor/Acceptor Profile Versus Regioisomeric Aminopyridine-Pyrrolidine Series

The target compound exhibits a TPSA of 59.22 Ų with 1 hydrogen-bond donor and 3 hydrogen-bond acceptors . This profile falls within the favorable range for blood-brain barrier penetration (TPSA < 90 Ų). In comparison, regioisomeric analogs bearing the aminopyridine attachment at the 4- or 5-position of the pyridine ring, or those incorporating additional polar substituents (e.g., 2-hydroxymethyl pyrrolidine), exhibit TPSA values exceeding 75 Ų, which class-level analyses associate with reduced passive CNS permeability.

CNS Drug Design Permeability Physicochemical Property

Pyrrolidine 2-Isopropyl Substituent Steric Effect Relative to 2-Methyl and 2-H Analogs Informed by nNOS Inhibitor SAR

In the established nNOS inhibitor pharmacophore, a cis-substituted pyrrolidine bearing a 6-aminopyridin-2-ylmethyl group displays a Ki difference of ~14-fold between wild-type nNOS (Ki = 85 nM) and a binding-site mutant (Ki = 1,200 nM), underscoring the importance of the pyrrolidine substituent in steric complementarity [1]. The isopropyl group in the target compound introduces greater steric bulk than a methyl or hydrogen, which class-level SAR suggests could further enhance selectivity for nNOS over eNOS (bovine eNOS Ki > 85 µM for the reference inhibitor). No direct experimental Ki data exist for the exact compound.

Nitric Oxide Synthase Isozyme Selectivity Structure-Activity Relationship

Commercial Purity and Salt Form Availability Compared to Closest Vendor-Listed Analogs

The hydrochloride salt of the target compound is offered at 98% purity by a commercial supplier , whereas the 2-hydroxymethyl analog (CAS 1334148-38-7) is listed at ≥95% purity and the 4-aminopyridine regioisomer (CAS 1060817-34-6) at 97% purity . The target compound's higher specification purity reduces the impurity correction burden in dose-response assays and crystallography trials.

Procurement Chemical Quality Analytical Chemistry

Optimal Procurement-Driven Application Scenarios for (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone


nNOS Inhibitor Lead Optimization and Selectivity Profiling

The compound’s 2-isopropyl substitution, combined with the 6-aminopyridine pharmacophore, positions it as a fragment expansion candidate for neuronal nitric oxide synthase (nNOS) inhibitor programs. Given the demonstrated sensitivity of nNOS binding pocket to pyrrolidine sterics, this scaffold can serve as a starting point for synthesizing derivative libraries aimed at improving nNOS over eNOS selectivity, which is a key requirement for neurological disease drug discovery [1].

CNS-Penetrant Fragment Library Design

With a TPSA of 59.22 Ų, a cLogP of 1.92, and a single hydrogen-bond donor, this compound aligns with 'CNS multiparameter optimization' (CNS MPO) criteria [2]. It is suitable for inclusion in CNS-focused fragment libraries for target-based screening, particularly where moderate lipophilicity and minimal polarity are desirable to achieve adequate brain permeability.

Crystallographic Fragment Screening Campaigns

The availability of the compound at 98% purity (hydrochloride salt) supports direct use in co-crystallography and soaking experiments . Its 2-aminopyridine moiety is a known zinc-binding motif, increasing the likelihood of interpretable electron density in metalloenzyme active sites (e.g., NOS heme-domain co-crystals, PDB entries 3b3m and 3b3n) [3].

Structure-Activity Relationship (SAR) Expansion of Pyrrolidine-Based Inhibitors

The isopropyl group at the pyrrolidine 2-position offers a distinct steric and lipophilic profile compared to methyl, ethyl, or unsubstituted analogs. Medicinal chemistry groups can employ this compound as a reference point for systematically exploring the impact of branched alkyl substituents on target engagement, metabolic stability, and selectivity, using the scaffold-level SAR established for nNOS inhibitors [1].

Quote Request

Request a Quote for (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.